Product packaging for 1,4-Dimethoxy-2-nitrobenzene(Cat. No.:CAS No. 89-39-4)

1,4-Dimethoxy-2-nitrobenzene

Cat. No.: B146714
CAS No.: 89-39-4
M. Wt: 183.16 g/mol
InChI Key: UPTOWXNJLZJTGD-UHFFFAOYSA-N
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Description

Contextualization within Nitroaromatic Chemistry

Nitroaromatic compounds, a class of organic molecules containing one or more nitro groups attached to an aromatic ring, are of significant industrial and scientific importance. nih.govnih.gov The strong electron-withdrawing nature of the nitro group, combined with the inherent stability of the benzene (B151609) ring, makes these compounds resistant to oxidative degradation but reactive in other ways. nih.gov This class of chemicals is widely utilized as starting materials for a vast array of products, including dyes, polymers, pesticides, and explosives. nih.govnih.gov

The chemistry of nitroaromatic compounds is dominated by the influence of the nitro group, which deactivates the aromatic ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution. plos.org Furthermore, the nitro group itself can be readily reduced to form other functional groups, most notably an amino group (-NH₂), which opens up a rich field of synthetic possibilities. mdma.ch This reactivity makes nitroaromatics, including 1,4-dimethoxy-2-nitrobenzene, fundamental building blocks in synthetic organic chemistry.

Significance in Contemporary Chemical Science

In modern chemical science, this compound serves as a key intermediate and a model substrate for investigating chemical reactions and synthesizing more complex molecules. mdma.ch Its significance stems from the interplay of its functional groups: the electron-donating methoxy (B1213986) groups and the electron-withdrawing nitro group.

Key areas of its contemporary significance include:

Organic Synthesis: It is a crucial precursor for synthesizing a variety of organic compounds. mdma.ch The reduction of its nitro group leads to 2,5-dimethoxyaniline (B66101), a valuable intermediate for pharmaceuticals, agrochemicals, and dyes. mdma.chchemsrc.com

Reaction Mechanism Studies: The compound is used to study the mechanisms of electrophilic and nucleophilic aromatic substitution reactions. The positions of the methoxy groups strongly direct incoming electrophiles, while the nitro group activates the ring for nucleophilic attack, allowing for the displacement of a methoxy group or the nitro group itself under specific conditions. plos.orgmdma.chnih.gov

Materials Science and Medicinal Chemistry: Derivatives of this compound are investigated for their potential biological activities, including antimicrobial and anticancer properties. ontosight.ai The structural backbone is a scaffold that can be modified to create new materials or therapeutic agents. ontosight.aisigmaaldrich.com For instance, related dinitro-dimethoxybenzene compounds are precursors for potent bioreductive anti-cancer agents. mdpi.comresearchgate.net

Historical Development of Research on Substituted Nitrobenzenes

Research into substituted nitrobenzenes is deeply rooted in the history of organic chemistry, beginning with early investigations into nitration reactions. Aromatic nitration, typically carried out with a mixture of nitric acid and sulfuric acid, became a foundational reaction for introducing nitrogen-containing functional groups onto aromatic rings. mdma.chmsu.edu

The synthetic utility of these compounds expanded significantly with the discovery that the nitro group could be displaced in nucleophilic aromatic substitution reactions, a process that gained considerable attention in the mid-20th century. acs.orgdrexel.edu Studies on various substituted nitrobenzenes have helped to elucidate the electronic and steric effects of different substituents on the reactivity of the aromatic ring. This foundational research has enabled chemists to design and execute complex synthetic pathways, leading to the creation of a diverse range of valuable chemicals, from pharmaceuticals to specialized polymers. nih.govresearchgate.net The study of how substituents like the methoxy groups in 1,4-dimethoxybenzene (B90301) direct the position of nitration has been a long-standing area of interest, contributing to our detailed understanding of reaction selectivity. mdma.chmdpi.com

Properties of this compound

Below are the key physical and chemical properties of the compound.

PropertyValueSource
Molecular FormulaC₈H₉NO₄ chemicalbook.comfishersci.com
Molecular Weight183.16 g/mol chemicalbook.comfishersci.com
Melting Point70-73 °C chemicalbook.comtcichemicals.com
Boiling Point169 °C at 13 mmHg chemicalbook.com
AppearanceWhite to Yellow to Orange powder/crystal tcichemicals.com
CAS Number89-39-4 chemicalbook.comfishersci.com
Water Solubility176 mg/L at 20 °C chemicalbook.com
logP (Octanol-Water Partition Coefficient)1.88 chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO4 B146714 1,4-Dimethoxy-2-nitrobenzene CAS No. 89-39-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dimethoxy-2-nitrobenzene
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InChI

InChI=1S/C8H9NO4/c1-12-6-3-4-8(13-2)7(5-6)9(10)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UPTOWXNJLZJTGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5058987
Record name Benzene, 1,4-dimethoxy-2-nitro-
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Molecular Weight

183.16 g/mol
Source PubChem
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CAS No.

89-39-4
Record name 1,4-Dimethoxy-2-nitrobenzene
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Record name 2,5-Dimethoxynitrobenzene
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Record name 1,4-Dimethoxy-2-nitrobenzene
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Synthetic Methodologies and Reaction Pathways

Regioselective Nitration of 1,4-Dimethoxybenzene (B90301)

The introduction of a nitro group onto the 1,4-dimethoxybenzene ring is a classic example of electrophilic aromatic substitution. The regioselectivity of this reaction is a key consideration for chemists.

Electrophilic Aromatic Substitution Mechanisms and Directing Effects

The two methoxy (B1213986) groups on the benzene (B151609) ring are strong activating groups and are ortho, para-directors. chegg.comumkc.edu This means they increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack, and direct incoming electrophiles to the positions ortho and para to themselves. In the case of 1,4-dimethoxybenzene, all available positions (2, 3, 5, and 6) are ortho to one methoxy group and meta to the other. The strong activating and directing nature of the methoxy groups facilitates the substitution reaction. umkc.edu

The mechanism of nitration typically involves the generation of a nitronium ion (NO₂⁺) as the electrophile. thieme-connect.deacs.org This highly reactive species then attacks the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate. umkc.edu Subsequent loss of a proton from the ring restores aromaticity and yields the final nitro-substituted product. umkc.edu For activated systems like 1,4-dimethoxybenzene, the reaction can sometimes proceed through a single electron transfer (SET) mechanism. nih.govacs.org

Influence of Reaction Conditions on Product Distribution

The conditions under which the nitration of 1,4-dimethoxybenzene is carried out significantly impact the distribution of products, including the formation of mono- versus di-nitrated species and the potential for side reactions like oxidative demethylation. mdma.chresearchgate.net

Conventional nitration using a mixture of nitric acid and sulfuric acid is a powerful method. thieme-connect.demdma.ch However, for highly activated substrates like 1,4-dimethoxybenzene, milder conditions are often preferred to avoid over-nitration and oxidation. thieme-connect.demdma.ch The use of dilute nitric acid has been shown to successfully mononitrate 1,4-dimethoxybenzene. thieme-connect.de The choice of solvent can also play a crucial role in directing the regioselectivity of the reaction. nih.govacs.org For instance, studies on the dinitration of 1,4-dialkoxybenzene derivatives have shown that solvation effects can alter the product ratios. nih.govacs.org

The temperature of the reaction is another critical parameter. For example, in the solid-phase nitration of 1,4-dimethoxybenzene using magnesium nitrate (B79036) on silica (B1680970) gel, the optimal temperature was found to be 150°C to produce 1,4-dimethoxy-2-nitrobenzene. scirp.org

Reagent/ConditionProduct(s)Observations
Nitric acid and Sulfuric acidNitro-compounds, Dinitro-compounds, Quinone-type compoundsCompetition between nitration, polynitration, and oxidative dealkylation. mdma.ch
Dilute Nitric AcidMononitrated 1,4-dimethoxybenzeneSuccessful mononitration under milder conditions. thieme-connect.de
Mg(NO₃)₂ on Silica Gel (150°C)This compoundOptimized temperature for solid-phase nitration. scirp.org
Nitric acid at 0°C1-Fluoro-2,5-dimethoxy-4-nitrobenzene (from 2-fluoro-1,4-dimethoxybenzene)High yield (90%) of the nitro derivative. mdpi.com

Catalytic Approaches in Nitration Reactions

Various catalysts can be employed to facilitate the nitration of aromatic compounds. For instance, ammonium (B1175870) molybdate (B1676688) has been used to catalyze the nitration of moderately reactive aromatic compounds with high yields and regioselectivity. thieme-connect.de Sulfuric acid adsorbed on silica gel serves as a solid catalyst for the nitration of compounds with moderate reactivity using concentrated or fuming nitric acid. thieme-connect.de Lignin peroxidase has also been shown to catalyze the nitration of 1,4-dimethoxybenzene using tetranitromethane and hydrogen peroxide. acs.org

Alternative Synthetic Routes to this compound

Beyond traditional methods, several alternative approaches have been developed for the synthesis of this compound, often focusing on milder and more selective conditions.

Electrochemical Nitration Techniques

Electrochemical methods offer a green and controlled approach to nitration. researchgate.net The electrochemical nitration of 1,4-dimethoxybenzene has been successfully demonstrated using various setups. One method employs tetrabutylammonium (B224687) nitrite (B80452) (NBu₄NO₂) as both a supporting electrolyte and a safe nitro source in a divided electrolysis cell with graphite (B72142) electrodes. d-nb.inforesearchgate.net The addition of 1,1,1,3,3,3-hexafluoroisopropan-2-ol (HFIP) in acetonitrile (B52724) was found to significantly increase the yield of this compound to 88%. d-nb.inforesearchgate.net The mechanism is believed to involve the anodic oxidation of nitrite to nitrogen dioxide (NO₂), which then initiates the nitration. d-nb.inforesearchgate.net

Another study on the electrochemical nitration of 1,4-dimethoxybenzene with dinitrogen tetroxide in different media showed a 32% yield of the mononitrated product under specific conditions. thieme-connect.de

MethodReagents/ConditionsYield of this compound
Electrochemical NitrationNBu₄NO₂, HFIP, MeCN, Graphite electrodes88% d-nb.inforesearchgate.net
Electrochemical NitrationDinitrogen tetroxide, Brij 35 medium32% thieme-connect.de

Nitration with Alternative Reagents

A variety of alternative nitrating reagents have been explored for the nitration of 1,4-dimethoxybenzene. Sodium nitrite in the presence of Selectfluor can nitrate 1,4-dimethoxybenzene in high yield (95-100%). thieme-connect.de Iron(III) nitrate nonahydrate has been used in a mechanochemical approach for the nitration of electron-rich alkoxyarenes, offering a rapid and efficient method with minimal solvent. researchgate.net Another powerful nitrating reagent, 5-methyl-1,3-dinitro-1H-pyrazole, has been identified for the mild and scalable nitration of a broad range of arenes, with the ability to control for mono- or dinitration. acs.org

ReagentConditionsProductYield
Sodium Nitrite / Selectfluor-This compound95-100% thieme-connect.de
Iron(III) nitrate nonahydrateMechanochemical activationNitrated alkoxyarenesHigh regioselectivity researchgate.net
5-Methyl-1,3-dinitro-1H-pyrazoleMild conditionsMononitrated or dinitrated arenesControllable acs.org

Derivatization Strategies for this compound

This compound is a versatile intermediate in organic synthesis, primarily due to the reactivity of its nitro group and the influence of the electron-donating methoxy groups on the aromatic ring. These features allow for a range of derivatization strategies, including reduction of the nitro group, substitution of the methoxy groups, and various multi-step synthetic sequences.

Reduction of the Nitro Group to Amine Derivatives

The most common transformation of this compound is the reduction of its nitro group to form the corresponding aniline (B41778), 2,5-dimethoxyaniline (B66101). This amine is a valuable precursor for dyes, pharmaceuticals, and conducting polymers. ias.ac.inrsc.orgrsc.org A variety of reducing agents and methodologies can be employed for this conversion, with the choice often depending on factors like scale, cost, and desired purity.

Catalytic Hydrogenation: This is a widely used industrial method. The reaction involves treating this compound with hydrogen gas in the presence of a metal catalyst. justia.com Commonly used catalysts include palladium on carbon (Pd/C) and platinum on carbon (Pt/C). airccse.comresearchgate.net The reaction is typically carried out in a solvent such as ethanol (B145695) or isopropanol. airccse.comresearchgate.net Temperature and pressure are key parameters that can be adjusted to optimize the reaction rate and selectivity. justia.comairccse.com For instance, catalytic hydrogenation of a related compound, 4-chloro-2,5-dimethoxy nitrobenzene (B124822), is effectively carried out using a nickel catalyst in water at temperatures between 30-80°C and pressures of 10-100 atmsg. justia.com While highly efficient, catalytic hydrogenation can sometimes lead to side reactions, such as dehalogenation if other sensitive functional groups are present. justia.com

Metal-Acid Systems: A classic and cost-effective method for nitro group reduction is the use of a metal in an acidic medium, such as iron filings in the presence of hydrochloric acid (Fe/HCl). mdma.ch This method is robust and widely applicable. Another example involves using zinc powder in a mixed solvent system of ethanol and water, with acetic acid and ammonium chloride, to reduce 2,5-dimethoxy-4-chloro-nitrobenzene, achieving yields of over 91%. researchgate.net

Hydrazine (B178648) Hydrate (B1144303): Catalytic transfer hydrogenation using hydrazine hydrate (N₂H₄·H₂O) in the presence of a catalyst like ferric chloride (FeCl₃) and activated carbon offers an alternative to using hydrogen gas. google.com This method has been shown to produce 2,4-dimethoxyaniline (B45885) from the corresponding nitrobenzene in high yield ( >96%) and purity ( >99.6%) at reflux temperatures of 70-80°C in ethanol. google.com

Sodium Dithionite (B78146): Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, is another effective reagent for the reduction of aromatic nitro compounds. unimi.itorganic-chemistry.org It is considered a mild reducing agent and the reaction can be accelerated by using a phase-transfer catalyst. researchgate.net This method is known to tolerate a wide range of other functional groups. unimi.itstackexchange.com For example, a related compound, 2-chloro-5-nitro-1,4-dimethoxy benzene, can be reduced using sodium hydrosulfite in the presence of an aromatic tertiary amine like pyridine. google.com

Table 1: Comparison of Reagents for the Reduction of Nitroarenes

Reagent/System Typical Conditions Advantages Disadvantages
Catalytic Hydrogenation (e.g., H₂/Pd/C) Ethanol solvent, 343–403 K, 4–10 bar H₂ pressure airccse.com High efficiency, clean reaction, high yields. Requires specialized pressure equipment, potential for side reactions like dehalogenation. justia.com
Metal/Acid (e.g., Fe/HCl) Acidic aqueous medium mdma.ch Inexpensive, robust, widely used. Can generate large amounts of metal waste. researchgate.net
Hydrazine Hydrate/FeCl₃/C Ethanol solvent, reflux (70-80°C) google.com Avoids the use of high-pressure hydrogen gas, high yield and purity. google.com Hydrazine is toxic.
Sodium Dithionite (Na₂S₂O₄) Aqueous or mixed solvent systems, often with a phase-transfer catalyst organic-chemistry.orgresearchgate.net Mild conditions, good functional group tolerance. unimi.it Can require careful pH control and workup. stackexchange.com

Nucleophilic Substitution of Methoxy Groups

While the primary reaction pathway involves the nitro group, the methoxy groups on this compound can also undergo nucleophilic substitution, although this is less common. The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack, but this effect is strongest at the ortho and para positions relative to the nitro group. In this molecule, the methoxy groups are ortho and para to each other, and one is ortho while the other is meta to the nitro group. Strong nucleophiles and forcing conditions would typically be required to displace a methoxy group. This type of reaction is more prevalent in related compounds where the leaving group is better or the activation by the electron-withdrawing group is more pronounced.

Oxidative Transformations and Pathways

The electron-rich nature of the dimethoxy-substituted benzene ring makes it susceptible to oxidation, which can sometimes compete with other desired reactions like nitration. mdma.ch For instance, when nitrating 1,4-dimethoxybenzene derivatives with an excess of nitric acid, oxidative demethylation can occur, leading to the formation of nitro-p-quinone products. mdma.ch This suggests that under specific oxidative conditions, this compound could potentially be transformed into quinone-type structures. However, this is generally considered a side reaction rather than a primary synthetic strategy. mdma.ch The resulting 2,5-dimethoxyaniline from the reduction of this compound can be polymerized through oxidative coupling to form poly(2,5-dimethoxyaniline), a conducting polymer. ias.ac.in

Multi-step Synthesis Utilizing this compound as an Intermediate

The true utility of this compound is demonstrated in its role as a key intermediate in the synthesis of more complex molecules. After its primary transformation, typically reduction to 2,5-dimethoxyaniline, a wide array of subsequent reactions can be performed.

The resulting 2,5-dimethoxyaniline is a versatile building block. mdma.ch For example, it can undergo diazotization followed by Sandmeyer reactions to introduce a variety of substituents such as -Cl, -Br, -I, or -CN onto the aromatic ring. mdma.ch It is also a precursor in the synthesis of other complex organic molecules. For instance, 2,5-dimethoxyaniline can be reacted with 4-nitrobenzoic acid to form N-(2,5-dimethoxyphenyl)-4-nitrobenzamide.

Furthermore, the aniline derivative is a key monomer in the production of poly(2,5-dimethoxyaniline) (PDMA), a material of interest in the field of conducting polymers and electrochromic devices. ias.ac.inscielo.br The synthesis of PDMA involves the chemical or electrochemical oxidative polymerization of 2,5-dimethoxyaniline. ias.ac.inscielo.br

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the fundamental characteristics of molecules like 1,4-Dimethoxy-2-nitrobenzene.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), are utilized to determine its optimized geometry and electronic properties. nih.gov The methoxy (B1213986) groups (-OCH₃) at positions 1 and 4 are strong ortho-para directing groups, significantly influencing the electron density distribution on the benzene (B151609) ring. The nitro group (-NO₂) at position 2 is a strong electron-withdrawing group. This substitution pattern creates a molecule with a distinct electronic profile that governs its reactivity.

Studies on similar nitroaromatic compounds have shown that DFT can be used to calculate Fukui indices, which help in identifying the most probable sites for nucleophilic and electrophilic attacks. In the case of this compound, the electron-donating methoxy groups increase the electron density at the ortho and para positions, making the unsubstituted carbons on the ring more susceptible to electrophilic substitution. Conversely, the electron-withdrawing nitro group deactivates the ring towards electrophilic attack and directs incoming nucleophiles.

The Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). wuxiapptec.comiqce.jp The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a crucial parameter for determining molecular stability and reactivity. A smaller energy gap generally implies higher reactivity. wuxiapptec.com

For nitroaromatic compounds, the LUMO is often localized on the nitro group and the benzene ring, indicating that these are the primary sites for accepting electrons in a chemical reaction. osti.gov The HOMO, on the other hand, is typically distributed over the benzene ring, influenced by the electron-donating methoxy groups. Computational studies on related molecules have shown that the HOMO-LUMO gap can be correlated with the molecule's reactivity in various chemical transformations. researchgate.net

Table 1: Representative HOMO-LUMO Energy Data for Related Nitroaromatic Compounds

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Vemurafenib (VFB)--4.46
4,5-dimethoxy-2-nitrobenzene (DMNB)--3.68
1,2-dichloro-4-nitrobenzene---

Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for structural validation. For this compound, DFT calculations can be employed to predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. researchgate.net

Predicted vibrational frequencies, after appropriate scaling, often show good agreement with experimental FTIR and FT-Raman spectra. researchgate.net For instance, in substituted nitrobenzenes, the characteristic asymmetric and symmetric stretching vibrations of the NO₂ group are expected in specific regions of the infrared spectrum. researchgate.net Theoretical calculations can help in the precise assignment of these and other vibrational modes.

Similarly, 1H and 13C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.netmdpi.com These theoretical chemical shifts provide valuable information for the interpretation of experimental NMR spectra and the confirmation of the molecular structure. Discrepancies between calculated and experimental values can sometimes point to specific intermolecular interactions or conformational effects in the solid state or in solution.

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time.

Molecular dynamics simulations can be used to explore the conformational landscape of flexible molecules like this compound. The rotation around the C-O bonds of the methoxy groups and the C-N bond of the nitro group can lead to different conformers. MD simulations can reveal the preferred conformations and the energy barriers between them. mdpi.com For example, studies on similar molecules have investigated the torsional potential energy surfaces to understand the rotational freedom and steric hindrance of functional groups. acs.org

The behavior of this compound in solution is influenced by its interactions with solvent molecules. MD simulations can model these interactions explicitly, providing a detailed picture of the solvent's effect on the solute's conformation and reactivity. mdpi.com For instance, polar solvents are expected to stabilize polar conformers of the molecule.

Studies on nitrobenzene (B124822) and its derivatives have shown that intermolecular interactions, such as van der Waals forces and electrostatic interactions, play a crucial role in their behavior in condensed phases. osti.govresearchgate.net MD simulations can also be used to study the formation of aggregates or complexes in solution. The insights gained from these simulations are valuable for understanding reaction mechanisms and predicting how the molecule will behave in different chemical environments. acs.org

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. cdnsciencepub.com These models are crucial in modern chemistry and toxicology for predicting the characteristics of new or untested compounds, thereby saving time and resources associated with experimental testing. mdpi.comnih.gov For the class of nitroaromatic compounds, which includes this compound, these techniques are widely used to forecast properties ranging from toxicity to thermal stability. lookchem.com

The extensive industrial use of nitroaromatic compounds has led to environmental contamination, prompting significant research into their potential toxicity and environmental fate. unipr.it QSAR models serve as a cost-effective and ethical alternative to animal testing for predicting the toxicity of these substances. Regulatory bodies like the Organisation for Economic Co-operation and Development (OECD) and Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) have promoted the use of validated QSAR models for risk assessment. mdpi.com

Predictive models for nitroaromatics have been developed for various endpoints, including:

Toxicity: Models have been constructed to predict acute toxicity (LD₅₀) in rodents, mutagenicity, and ecotoxicity towards organisms like algae and ciliates. ethernet.edu.et For instance, ensemble learning approaches combining multiple Support Vector Regression (SVR) models have shown high predictive accuracy (R² up to 0.95 in the validation set) for the in vivo toxicity of a large dataset of nitroaromatic compounds. cardiff.ac.ukresearchgate.net

Physicochemical Properties: QSPR models are employed to predict physical characteristics. For example, models have been successfully developed to predict the melting points and thermal stability (measured by decomposition enthalpy) of nitroaromatic compounds, which is critical for assessing their hazard potential as energetic materials. lookchem.com

These models are typically built using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning techniques like Artificial Neural Networks (ANN). unipr.it The development process involves compiling a dataset of compounds with known activities or properties, calculating molecular descriptors, selecting the most relevant descriptors, generating a mathematical model, and rigorously validating it to ensure its robustness and predictive power. While specific QSAR/QSPR studies explicitly including this compound in their training or test sets are not prominently documented in publicly available literature, these general and validated models for nitroaromatics are designed to be applicable to it, allowing for the prediction of its behavior based on its unique structural features.

Table 1: Examples of Predictive QSAR/QSPR Models for Nitroaromatic Compounds

Model TypeEndpoint PredictedCompound ClassStatistical MethodKey Findings & PerformanceReference(s)
QSARAcute Oral Toxicity (LD₅₀) in ratsNitroaromaticsEnsemble of Support Vector Regression (SVR) modelsHigh predictive accuracy with R² = 0.88 (training set) and R² = 0.95 (validation set). cardiff.ac.ukresearchgate.net
QSARToxicity to Tetrahymena pyriformisNitroaromaticsHierarchical Technology (HiT) QSAR, PLSModels showed ~80% accuracy for external datasets; differentiated compounds by probable mechanisms of toxicity.
QSPRThermal Stability (Decomposition Enthalpy)NitroaromaticsMultiple Linear Regression (MLR) using DFT-calculated descriptorsStrong correlation with experimental data (R² > 0.98) was achieved. lookchem.com
QSPRMelting PointCarbocyclic NitroaromaticsArtificial Neural Network (ANN)ANN model showed superior predictive capability (R=0.997) compared to MLR models.

The foundation of any QSAR/QSPR model is the use of molecular descriptors—numerical values that quantify different aspects of a molecule's structure and properties. The chemical behavior of this compound can be predicted by calculating these descriptors and inputting them into established models for nitroaromatics. The descriptors are generally categorized as constitutional, topological, geometrical, and quantum-chemical. lookchem.com

Key Molecular Descriptors for Nitroaromatics:

Quantum-Chemical Descriptors: These are derived from computational chemistry calculations (e.g., Density Functional Theory - DFT) and are highly effective in modeling reactivity. lookchem.com

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): This is one of the most significant descriptors for the toxicity of nitroaromatic compounds. A lower E_LUMO indicates a greater ease of accepting electrons, which is linked to the mechanism of toxicity involving the reduction of the nitro group to form reactive, harmful intermediates. ethernet.edu.et For this compound, the electron-withdrawing nitro group significantly lowers the E_LUMO.

E_HOMO (Energy of the Highest Occupied Molecular Orbital): This descriptor relates to the molecule's ability to donate electrons.

Electrophilicity Index (ω): This DFT-based descriptor has shown a strong correlation with the toxicity of nitroaromatics, with a high coefficient of determination (r² = 0.813) in some models.

Hydrophobicity Descriptors:

Constitutional and Topological Descriptors:

These descriptors relate to the composition and connectivity of the molecule, such as molecular weight, number of specific atoms (e.g., oxygen atoms), and molecular shape indices. mdpi.com They are simpler to calculate and have been used to develop reliable QSPR models for properties like thermal stability without the need for computationally expensive quantum calculations. mdpi.com

The specific arrangement of substituents on the benzene ring of this compound—two electron-donating methoxy groups and one electron-withdrawing nitro group—creates a distinct electronic and steric profile that is captured by these descriptors. The correlation of these descriptors with behavior in broader nitroaromatic studies allows for an informed prediction of its properties. For example, its toxicity would be influenced by the interplay between the E_LUMO lowered by the nitro group and the electronic effects of the methoxy groups, while its solubility and transport properties would be heavily influenced by its LogP value.

Table 2: Important Molecular Descriptors and Their Relevance to this compound

Descriptor ClassSpecific DescriptorDefinitionRelevance to Chemical Behavior of NitroaromaticsImplication for this compoundReference(s)
Quantum-ChemicalE_LUMO (Energy of the Lowest Unoccupied Molecular Orbital)The energy level of the lowest-energy molecular orbital that is not occupied by an electron.A key indicator of toxicity; a lower E_LUMO facilitates the reduction of the nitro group, initiating toxic mechanisms.The nitro group makes the molecule a better electron acceptor, suggesting potential for reductive activation and associated toxicity.
Quantum-ChemicalElectrophilicity Index (ω)A measure of a molecule's ability to accept electrons.Strongly correlates with toxicity in many QSAR models for nitroaromatics.Provides a quantitative measure of its potential to react as an electrophile, which is linked to biological activity.
HydrophobicityLogP (Octanol-Water Partition Coefficient)The ratio of a chemical's concentration in the octanol (B41247) phase to its concentration in the aqueous phase of a two-phase system.Influences bioavailability, membrane transport, and bioaccumulation, which are critical for toxicity.The methoxy and nitro groups determine its balance of hydrophilic and lipophilic character, affecting its environmental fate and biological uptake. ethernet.edu.et
ConstitutionalNumber of Nitro Groups (nNO₂)A simple count of the nitro groups in the molecule.Directly used in simpler QSAR/QSPR models to predict toxicity and thermal stability.As a mono-nitro compound, its predicted properties will differ from di- or tri-nitroaromatics in the same models.

Advanced Applications in Materials Science and Organic Synthesis

Utilization as a Building Block in Complex Molecular Architectures

1,4-Dimethoxy-2-nitrobenzene is primarily used as a foundational building block for creating more intricate chemical structures. The most common and critical step in its utilization is the chemical reduction of its nitro group (–NO₂) to an amine group (–NH₂), which converts it to 2,5-dimethoxyaniline (B66101). guidechem.com This resulting aniline (B41778) is a versatile intermediate with broad applications. ontosight.aiguidechem.com

Transformation and Application of this compound
Starting CompoundKey TransformationResulting IntermediatePrimary Applications
This compoundReduction of the nitro group (NO₂)2,5-DimethoxyanilinePharmaceuticals, Agrochemicals, Dyes & Pigments

The derivative 2,5-dimethoxyaniline serves as a crucial intermediate in the synthesis of various pharmaceuticals and biologically active compounds. guidechem.comchembk.com Its structure is a component of molecules designed for specific biological targets. Research has shown that derivatives can be used to synthesize compounds with potential therapeutic benefits, such as laccase inducers which have applications in biocatalysis. sigmaaldrich.com Furthermore, the structural framework is valuable in medicinal chemistry for developing new therapeutic agents. guidechem.comsolubilityofthings.com

In the field of agriculture, this compound is an intermediate for creating active ingredients in agrochemical products. The derivative 2,5-dimethoxyaniline can be used as a raw material for insecticides designed to control crop pests, which helps to improve crop yield and quality. guidechem.comchembk.com It is also a precursor for developing certain types of antioxidants used in agricultural applications. guidechem.comchembk.com

Historically and currently, aromatic amines are fundamental to the dye industry, and 2,5-dimethoxyaniline, derived from this compound, is no exception. It is an important intermediate for producing azo dyes. guidechem.com The synthesis process involves converting the amine group of 2,5-dimethoxyaniline into a diazonium salt. This salt then acts as an electrophile that couples with other electron-rich aromatic compounds to form the characteristic azo bond (–N=N–), which is responsible for the color of these dyes. nih.govcuhk.edu.hk A notable example is its use in the preparation of the intermediate for ice dye "dye black salt K". guidechem.comchembk.com

Contributions to Polymer and Coating Development

While direct large-scale use of this compound in polymers is not extensively documented, its primary derivative, 2,5-dimethoxyaniline, shows significant potential in materials science. Aniline derivatives are used in the manufacture of polymers and resins. ontosight.ai For example, 2,5-dimethoxyaniline can be used for the electrochemical copolymerization of diphenylamine (B1679370) and can be incorporated into polymer formulations to enhance properties like adhesion and durability in coatings and adhesives. sigmaaldrich.com The resulting polymers, such as poly(2,5-dimethoxyaniline), have been noted for enhanced charge storage capacity and conductivity, suggesting potential applications in biosensors or drug delivery systems.

Environmental and Biological Transformations

Biodegradation Pathways of Nitroaromatic Compounds

Microorganisms have evolved diverse and sophisticated strategies to metabolize nitroaromatic compounds, often utilizing them as sources of carbon, nitrogen, and energy nih.govslideshare.net. These pathways can be broadly categorized into aerobic and anaerobic mechanisms, each involving distinct enzymatic reactions.

Microbial Degradation Mechanisms

Microbial degradation of nitroaromatic compounds proceeds through several strategic pathways, largely dependent on the presence or absence of oxygen and the specific microbial species involved.

Under aerobic conditions , microorganisms typically employ oxidative strategies to destabilize the aromatic ring. These include:

Oxygenolytic Removal: Dioxygenase or monooxygenase enzymes attack the aromatic ring, leading to the removal of the nitro group as nitrite (B80452) nih.gov. For example, Rieske-type dioxygenases are known to catalyze the initial oxidation of some dinitrotoluenes nih.gov.

Partial Reduction: An alternative aerobic strategy involves the initial reduction of the nitro group to a hydroxylamino group (-NHOH) nih.gov. This intermediate is then enzymatically rearranged to a hydroxylated compound, which can subsequently undergo ring cleavage nih.gov.

Hydride Addition: Some bacteria can add a hydride ion to the aromatic ring of dinitro and trinitro compounds, forming a temporary hydride-Meisenheimer complex. The subsequent rearomatization of this complex results in the elimination of a nitrite ion nih.gov.

Under anaerobic conditions , the primary mechanism is the reduction of the nitro group. This process occurs sequentially:

The nitro group (-NO₂) is first reduced to a nitroso group (-NO).

This is followed by further reduction to a hydroxylamino group (-NHOH).

The final step is the reduction to an amino group (-NH₂) slideshare.netnih.gov. This reductive pathway is common for a wide range of bacteria, including methanogens, sulfate-reducers, and clostridia, as well as fungi nih.govdtic.mil. While this process detoxifies the initial compound, the resulting aromatic amines can sometimes be persistent. Complete mineralization of a nitroaromatic compound by a single anaerobic strain is uncommon slideshare.net.

Biotransformation Processes and Enzymatic Reactions

The biotransformation of nitroaromatic compounds is mediated by specific classes of enzymes that catalyze the key steps in the degradation pathways. Biotransformation is the chemical modification of substances by living organisms, a process that can lead to detoxification or the formation of new compounds wikilectures.eu.

Key enzymes involved in these transformations include:

Nitroreductases: These are flavoenzymes that are central to the reductive pathways. They catalyze the NAD(P)H-dependent reduction of the nitro group to nitroso, hydroxylamino, and ultimately amino derivatives oup.com. Their activity is crucial, especially under anaerobic conditions slideshare.net.

Monooxygenases and Dioxygenases: These enzymes are critical for aerobic degradation. They incorporate one or two oxygen atoms, respectively, into the aromatic ring. This hydroxylation destabilizes the ring, facilitates the removal of the nitro group, and prepares the molecule for subsequent ring fission oup.comnih.gov.

Hydrolases and Lyases: Following the initial attacks by oxygenases or the reduction of the nitro group, other enzymes such as hydrolases can be involved in the further breakdown of intermediates and eventual ring cleavage.

These enzymatic reactions are part of broader metabolic phases. Phase I reactions, such as oxidation and reduction, introduce or expose functional groups, while Phase II reactions involve conjugation with hydrophilic molecules to increase water solubility and facilitate excretion from the cell or organism longdom.orgmhmedical.com.

Degradation ConditionPrimary MechanismKey Enzyme ClassesInitial Products
Aerobic Oxidative attack on the aromatic ring or partial reduction of the nitro group.Monooxygenases, Dioxygenases, Nitroreductases.Catechols, Hydroxylamines, Nitrite.
Anaerobic Sequential reduction of the nitro group.Nitroreductases.Nitrosoaromatics, Hydroxylaminoaromatics, Aromatic amines.

Factors Influencing Biodegradability

The efficiency and rate of biodegradation of nitroaromatic compounds are influenced by a combination of chemical, environmental, and biological factors.

Chemical Structure: The inherent recalcitrance of nitroaromatic compounds is due to the electron-withdrawing nature of the nitro group(s) nih.govasm.org. The number and position of these groups significantly affect biodegradability; for instance, polynitrated compounds like TNT are generally more resistant to degradation than mononitrated ones oup.com. The presence of other substituents on the aromatic ring also plays a crucial role nih.gov.

Environmental Conditions: Key environmental parameters dictate microbial activity. These include the availability of oxygen (determining aerobic vs. anaerobic pathways), pH, temperature, and the presence of other nutrients. The biodegradation of some nitroaromatics can be enhanced by the presence of an additional carbon source, a process known as cometabolism nih.gov.

Bioavailability: The extent to which a compound is available to microorganisms can be a limiting factor. Nitroaromatic compounds can adsorb strongly to soil and sediment particles, reducing their concentration in the aqueous phase and thus their availability for microbial uptake and degradation nih.govcswab.org. Factors like slow desorption from soil can mean that a portion of the contaminant is not biologically accessible cswab.org.

Photochemical Degradation in Environmental Systems

In addition to biological processes, photochemical reactions, driven by sunlight, are a significant pathway for the transformation of nitroaromatic compounds in the environment, particularly in the atmosphere and surface waters.

Photoinduced Reaction Channels

Nitroaromatic compounds can be degraded upon absorption of light energy, which initiates a series of chemical reactions. These processes can occur directly or be mediated by other photochemically active substances.

Direct Photolysis: Some nitroaromatic compounds can absorb ultraviolet (UV) or visible light, promoting them to an excited state. This can lead to the cleavage of chemical bonds, such as the C-N bond, resulting in the release of nitrogen oxides and the formation of phenolic compounds.

Indirect Photolysis (Photosensitization): This process involves other chemical species in the environment that absorb light and then transfer that energy to the nitroaromatic compound, initiating its degradation.

Advanced Oxidation Processes (AOPs): In aqueous environments, a major photochemical degradation pathway is through reactions with highly reactive species, particularly the hydroxyl radical (•OH). The UV/H₂O₂ process is a well-studied example where the photolysis of hydrogen peroxide generates hydroxyl radicals that rapidly oxidize nitroaromatic compounds rsc.org. Recent studies have also highlighted the role of other nonradical species, such as singlet oxygen (¹O₂), in driving the visible-light photolysis of nitrophenols on the surface of atmospheric particulates pnas.org.

Atmospheric Photochemistry and Environmental Fate

The fate of nitroaromatic compounds in the atmosphere is complex. They can be emitted directly from industrial sources or formed in the atmosphere as secondary pollutants researchgate.net. Their atmospheric lifecycle is governed by photochemical reactions.

Atmospheric Formation: Nitroaromatic compounds can be formed through the gas-phase reaction of aromatic hydrocarbons (e.g., from fossil fuel combustion) with nitrogen oxides (NOx) in the presence of sunlight researchgate.net.

Atmospheric Transformation and Removal: Once in the atmosphere, these compounds are subject to gas-phase photolysis and oxidation by hydroxyl radicals. They can also partition onto particulate matter, where they undergo heterogeneous photochemical reactions on the particle surface pnas.org. These transformations can lead to the formation of secondary organic aerosols and contribute to atmospheric haze. The degradation products can include other nitrogen species like nitrous acid (HONO), which in turn influences atmospheric chemistry pnas.org. Ultimately, these processes lead to the chemical transformation of the parent compound, which can be followed by physical removal from the atmosphere through wet or dry deposition.

ProcessDescriptionLocationKey Reactants
Direct Photolysis Degradation initiated by direct absorption of solar radiation by the compound.Atmosphere, Surface WatersNitroaromatic compound, UV/Visible Light
Indirect Photolysis Degradation initiated by reaction with photochemically generated reactive species.Atmosphere, Surface WatersHydroxyl radical (•OH), Singlet Oxygen (¹O₂), Nitrates
Heterogeneous Photochemistry Photochemical reactions occurring on the surface of atmospheric particles.AtmosphereParticulate Matter, Adsorbed Water, O₂

Advanced Remediation Strategies for Nitroaromatic Contamination

The remediation of sites contaminated with nitroaromatic compounds, including 1,4-Dimethoxy-2-nitrobenzene, necessitates the development and application of advanced strategies that are both effective and environmentally sustainable. These strategies can be broadly categorized into physico-chemical methods and bioremediation approaches, each with its own set of mechanisms, advantages, and limitations.

Physico-chemical Remediation Methods

Physico-chemical treatment processes are often employed for the rapid and efficient removal of nitroaromatic compounds from contaminated soil and water. These methods typically involve the use of chemical reagents or physical processes to transform the pollutants into less harmful substances.

Advanced Oxidation Processes (AOPs): AOPs are a suite of techniques that rely on the generation of highly reactive oxygen species, such as hydroxyl radicals (•OH), to oxidize a wide range of organic pollutants. researchgate.net For nitroaromatic compounds, AOPs like the Fenton process (using hydrogen peroxide and an iron catalyst), ozonation, and photocatalysis have shown promise. researchgate.netmdpi.com These processes can lead to the complete mineralization of the contaminants into carbon dioxide, water, and inorganic ions. mdpi.com While highly effective for many organic pollutants, the specific efficiency of AOPs for this compound would depend on factors such as the concentration of the contaminant, the presence of other organic matter, and the specific AOP conditions employed.

Adsorption: Adsorption onto materials with high surface area, such as activated carbon, is a widely used method for removing organic pollutants from water. Activated carbon has demonstrated high adsorption capacities for various nitroaromatic compounds. The effectiveness of adsorption is influenced by the chemical properties of the adsorbate and the adsorbent, as well as environmental conditions like pH and temperature.

Catalytic Reduction: The reduction of the nitro group to an amino group is a key transformation in detoxifying nitroaromatic compounds. nih.gov This can be achieved through catalytic hydrogenation using metal catalysts such as palladium, platinum, or nickel. This process converts the nitroaromatic compound into its corresponding aniline (B41778) derivative, which is often less toxic and more amenable to further degradation. nih.gov

Physico-chemical MethodMechanismAdvantagesPotential Limitations for this compound
Advanced Oxidation Processes (AOPs) Generation of highly reactive radicals (e.g., •OH) to oxidize pollutants.High efficiency, potential for complete mineralization.Potential for formation of toxic byproducts, high operational costs, matrix effects.
Adsorption Physical binding of pollutants to the surface of an adsorbent material.Simplicity, high removal efficiency for a broad range of organics.Non-destructive, requires disposal or regeneration of spent adsorbent.
Catalytic Reduction Conversion of the nitro group to an amino group using a catalyst.Detoxification, formation of potentially useful products.Catalyst deactivation, potential for metal leaching, requires specific reaction conditions.

Bioremediation Approaches

Bioremediation harnesses the metabolic capabilities of microorganisms and plants to degrade or transform environmental pollutants. It is often considered a more environmentally friendly and cost-effective approach compared to physico-chemical methods.

Microbial Degradation: A diverse range of bacteria and fungi have been identified that can degrade various nitroaromatic compounds. asm.org The metabolic pathways for the breakdown of these compounds can be either aerobic or anaerobic. Under aerobic conditions, the initial steps often involve the reduction of the nitro group or the oxidation of the aromatic ring. For instance, some bacteria can utilize nitroaromatic compounds as their sole source of carbon, nitrogen, and energy. asm.org The biodegradation of this compound would likely involve initial enzymatic attacks on the nitro group or the methoxy (B1213986) groups, followed by ring cleavage. The specific microorganisms and enzymatic pathways capable of degrading this compound are a critical area for further research.

Phytoremediation: Phytoremediation involves the use of plants to remove, contain, or render harmless environmental contaminants. Plants can take up nitroaromatic compounds from the soil and water and metabolize them through various enzymatic pathways. The effectiveness of phytoremediation for a specific compound depends on the plant species, the properties of the contaminant, and the soil conditions. While research has been conducted on the phytoremediation of common nitroaromatics like TNT, specific studies on this compound are limited.

Bioremediation ApproachMechanismAdvantagesPotential Limitations for this compound
Microbial Degradation Enzymatic transformation of pollutants by microorganisms.Cost-effective, environmentally friendly, potential for complete mineralization.Slower process, can be sensitive to environmental conditions, potential for accumulation of toxic intermediates.
Phytoremediation Uptake and metabolism of pollutants by plants.Aesthetically pleasing, low cost, can be applied over large areas.Slower process, limited to the root zone, potential for contaminant transfer to the food chain.

Long-term Persistence and Environmental Impact

The long-term persistence of nitroaromatic compounds in the environment is a significant concern due to their potential toxicity and recalcitrance to degradation. The presence of the electron-withdrawing nitro group makes the aromatic ring less susceptible to electrophilic attack by microbial oxygenases, contributing to their environmental persistence. nih.govnih.gov

The environmental fate of this compound is influenced by a combination of biotic and abiotic processes. Photodegradation can be a significant abiotic degradation pathway for some nitroaromatic compounds, especially in surface waters and on soil surfaces. copernicus.org However, in the absence of light and suitable microbial populations, these compounds can persist in soil and groundwater for extended periods.

The potential for bioaccumulation and biomagnification of this compound in the food chain is another important consideration for its long-term environmental impact. The transformation products of this compound, whether formed through physico-chemical or biological processes, may also have their own toxicological profiles and environmental fates that need to be assessed. A comprehensive understanding of the long-term persistence and environmental impact of this compound and its degradation products is crucial for developing effective and sustainable remediation strategies.

Q & A

Q. What are the key synthetic routes for preparing 1,4-dimethoxy-2-nitrobenzene in laboratory settings?

this compound is commonly synthesized via solid-phase nitration of 1,4-dimethoxybenzene using magnesium nitrate (Mg(NO₃)₂) on silica gel. The reaction is conducted at 150°C under nitrogen, yielding the nitro derivative with regioselectivity at the 2-position. This method avoids traditional strong acids (e.g., H₂SO₄) and achieves moderate efficiency with optimized temperature control . Alternative routes may involve nitration in solution-phase systems, but these often require harsher conditions and generate more byproducts.

Q. What are the critical physical and chemical properties of this compound?

Key properties include:

  • Molecular formula : C₈H₉NO₄
  • Melting point : Discrepancies exist between sources: 72°C (MSDS) vs. 69–70°C (experimental synthesis) .
  • Density : 1.226 g/cm³ .
  • Solubility : Soluble in polar organic solvents (e.g., DMF, DMSO) but poorly soluble in water.
    These properties are critical for purification (e.g., recrystallization) and reaction design .

Q. What are the primary research applications of this compound?

The compound serves as:

  • A dye intermediate (e.g., in synthesizing black salt ANS) .
  • A precursor for nitroaromatic derivatives in medicinal chemistry (e.g., antimicrobial agents).
  • A model substrate for studying regioselective nitration mechanisms .

Q. What safety precautions are essential when handling this compound?

  • Explosive potential : Classified as a nitroaromatic compound with thermal instability; avoid exposure to open flames or high heat .
  • Personal protective equipment (PPE) : Use gloves, goggles, and lab coats. Work in a fume hood to prevent inhalation of dust .
  • Storage : Store in a cool, dry place away from oxidizing agents .

Advanced Research Questions

Q. How does solid-phase nitration with Mg(NO₃)₂ compare to traditional nitration methods in terms of regioselectivity and yield?

Solid-phase nitration using Mg(NO₃)₂ on silica gel at 150°C achieves 2-nitro regioselectivity due to the electron-donating methoxy groups directing nitration to the ortho position. This method yields ~81% purity with fewer byproducts compared to traditional mixed-acid nitration, which may generate isomers (e.g., 3-nitro derivatives) and require extensive purification . Kinetic studies suggest silica gel stabilizes intermediates, enhancing selectivity .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy and nitro group positions) .
  • HPLC-MS : Detects impurities and quantifies yield in reaction mixtures.
  • X-ray crystallography : Resolves crystal structure for stability studies.
  • DSC/TGA : Assess thermal stability and decomposition thresholds .

Q. How does the electronic effect of substituents influence the stability of this compound under varying conditions?

The electron-donating methoxy groups deactivate the benzene ring, reducing susceptibility to electrophilic attack but increasing thermal stability compared to unsubstituted nitrobenzenes. However, the nitro group introduces oxidizing potential , requiring inert atmospheres during high-temperature reactions. Degradation studies show decomposition above 200°C, forming phenolic byproducts .

Q. What mechanistic insights explain the regioselectivity of nitration in 1,4-dimethoxybenzene?

Nitration proceeds via an electrophilic aromatic substitution mechanism. The methoxy groups activate the ring at the ortho and para positions. Steric hindrance from the 1,4-dimethoxy arrangement favors nitration at the less hindered 2-position. Computational studies (e.g., DFT) corroborate this, showing lower activation energy for 2-nitro product formation .

Q. What are the common byproducts formed during the synthesis of this compound, and how can they be mitigated?

  • Isomers : 3-nitro derivatives may form if reaction conditions deviate (e.g., excess nitrating agent).
  • Oxidation byproducts : Partial demethylation can occur under prolonged heating, forming hydroxy-nitro compounds.
    Mitigation strategies include strict temperature control (150°C), stoichiometric Mg(NO₃)₂ use, and silica gel as a desiccant to limit side reactions .

Q. How can solubility challenges impact the purification of this compound, and what methods optimize recovery?

The compound’s low aqueous solubility necessitates recrystallization from ethanol/water mixtures. Chromatography (e.g., silica gel with ethyl acetate/hexane) resolves isomer contamination. For large-scale purification, fractional crystallization or sublimation under reduced pressure is effective .

Notes

  • Contradictions : Melting point discrepancies highlight the need for calibration against reference standards.
  • Methodological Rigor : Solid-phase nitration offers scalability and safety advantages over traditional methods.
  • Safety : Prioritize inert atmospheres and avoid prolonged storage to minimize decomposition risks.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.